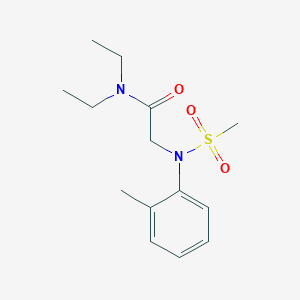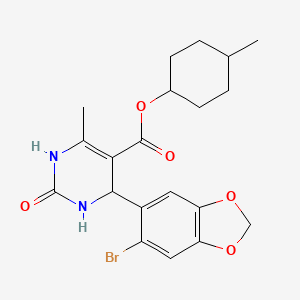![molecular formula C17H21NO3S2 B5066909 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5066909.png)
4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is a white solid that is soluble in organic solvents and slightly soluble in water. This compound has been studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
The mechanism of action of 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide involves the inhibition of carbonic anhydrase. This enzyme catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. Inhibition of this enzyme reduces the production of bicarbonate, which can lead to a decrease in the production of aqueous humor in the eye, a decrease in the excitability of neurons in the brain, and a decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of carbonic anhydrase in a dose-dependent manner. In vivo studies have shown that this compound reduces the production of aqueous humor in the eye, reduces the excitability of neurons in the brain, and reduces the growth of cancer cells.
実験室実験の利点と制限
The advantages of using 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide in lab experiments include its ability to inhibit the activity of carbonic anhydrase, its solubility in organic solvents, and its potential therapeutic applications. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to determine its efficacy and safety.
将来の方向性
There are several future directions for the study of 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide. These include:
1. Further studies to determine the efficacy and safety of this compound in the treatment of diseases such as glaucoma, epilepsy, and cancer.
2. Studies to determine the potential of this compound as a diagnostic tool for the detection of carbonic anhydrase activity in vivo.
3. Studies to determine the potential of this compound as a lead compound for the development of new carbonic anhydrase inhibitors.
4. Studies to determine the potential of this compound as a tool for the study of the role of carbonic anhydrase in physiological processes.
5. Studies to determine the potential of this compound as a tool for the study of the role of carbonic anhydrase in the development and progression of diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to inhibit the activity of carbonic anhydrase, which has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer. Further studies are needed to determine the efficacy and safety of this compound and its potential as a diagnostic tool and lead compound for the development of new carbonic anhydrase inhibitors.
合成法
The synthesis of 4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(4-methylbenzylthio)ethylamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or chromatography.
科学的研究の応用
4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide has been studied for its potential use in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. This inhibition has potential therapeutic applications in the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
4-methoxy-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c1-14-3-5-15(6-4-14)13-22-12-11-18-23(19,20)17-9-7-16(21-2)8-10-17/h3-10,18H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBDDOPOXMUUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B5066828.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5066830.png)
![2-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B5066851.png)
![4-{2-[2-(mesityloxy)ethoxy]ethyl}morpholine](/img/structure/B5066867.png)
![1-(4-fluorophenyl)-4-{1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}piperazine](/img/structure/B5066872.png)

![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5066875.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1,4-piperidinedicarboxamide trifluoroacetate](/img/structure/B5066895.png)
![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)



![[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5066944.png)